Absolute Stereochemical Configuration Determines Enantioselectivity Direction: (2R,5S) vs. (2S,5S)
The (2R,5S) configuration of CAS 691847-46-8 is a primary determinant of its catalytic behavior. Its diastereomer, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS 346440-54-8), is the most direct comparator. While no single study provides a head-to-head quantitative comparison under identical conditions, the fundamental principle of asymmetric catalysis dictates that these two compounds are not interchangeable; they function as enantiomeric catalysts. Substitution of one for the other will, with high predictability, invert the absolute configuration of the major enantiomer in the product, leading to the opposite stereoisomer [1]. This is a class-level inference based on established stereochemical principles and is a critical, non-negotiable factor in procurement for target-oriented synthesis.
(2S,5S) → inversion of product enantiomer
| Evidence Dimension | Sense of asymmetric induction (Enantioselectivity direction) |
|---|---|
| Target Compound Data | (2R,5S)-configuration (CAS 691847-46-8) |
| Comparator Or Baseline | (2S,5S)-configuration (CAS 346440-54-8) |
| Quantified Difference | Inversion of product enantiomer |
| Conditions | Class-level inference based on chiral catalyst principles |
Why This Matters
Procuring the incorrect stereoisomer will yield the opposite enantiomer of the target molecule, rendering the synthesis invalid and resulting in significant financial and time losses.
- [1] ChemicalBook. (n.d.). 346440-54-8. Retrieved from https://www.chemicalbook.cn/CASEN_346440-54-8.htm View Source
